molecular formula C9H7NO4 B026973 Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate CAS No. 100246-04-6

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No.: B026973
CAS No.: 100246-04-6
M. Wt: 193.16 g/mol
InChI Key: KSQNEWWVQONQCY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate: is a heterocyclic compound that belongs to the benzoxazole family It is characterized by a fused benzene and oxazole ring structure, with a methyl ester group at the 4-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds, followed by esterification. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

Comparison: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNEWWVQONQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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